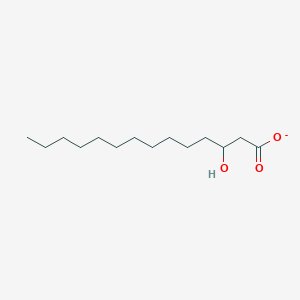

3-Hydroxytetradecanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H27O3- |

|---|---|

Molecular Weight |

243.36 g/mol |

IUPAC Name |

3-hydroxytetradecanoate |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1 |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(CC(=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxytetradecanoate

Fatty Acid Biosynthesis Pathways

3-Hydroxytetradecanoate is intricately involved in the synthesis of fatty acids, which are essential components of lipids. foodb.ca In humans, the liver and adipose tissue are the primary sites for fatty acid formation, with mammary glands also contributing during lactation. hmdb.ca

De Novo Fatty Acid Biosynthesis Route

De novo fatty acid synthesis is the primary pathway for creating fatty acids from non-fatty acid precursors, such as carbohydrates. wikipedia.org Most of the acetyl-CoA used for fatty acid synthesis is derived from the glycolytic pathway. wikipedia.org This pathway is the main route for producing 3-hydroxyacyl coenzyme A (CoA) thioesters, the substrates for polyhydroxyalkanoate (PHA) synthase, when organisms are grown on carbon sources that are metabolized to acetyl-CoA, like gluconate or acetate (B1210297). nih.govnih.gov

Role as an Intermediate in Fatty Acid Elongation

During fatty acid synthesis, (R)-3-hydroxytetradecanoic acid serves as a key intermediate. hmdb.ca Specifically, it is formed from 3-oxotetradecanoic acid. bovinedb.cahmdb.ca In some bacteria, such as Pseudomonas putida, the elongation of fatty acids can lead to the formation of various polyhydroxyalkanoates, including those containing 3-hydroxytetradecanoate monomers. asm.org

Enzymes and Precursors in De Novo Synthesis

The synthesis of (R)-3-hydroxytetradecanoic acid from 3-oxotetradecanoic acid is catalyzed by the enzyme fatty acid synthase, which includes the activity of 3-oxoacyl-[acyl-carrier-protein] reductase. bovinedb.cahmdb.ca The precursor for this reaction, acetyl-CoA, is primarily derived from carbohydrates through the glycolytic pathway. wikipedia.org In some bacteria, the transacylase PhaG plays a crucial role in linking fatty acid de novo synthesis to the production of medium-chain-length PHAs by converting (R)-3-hydroxyacyl-ACP to its corresponding CoA derivative. nih.govnih.gov

Beta-Oxidation Pathway and Related Metabolism

Beta-oxidation is the catabolic process that breaks down fatty acid molecules to produce acetyl-CoA. wikipedia.org This process is a key source of energy and also provides precursors for various biosynthetic pathways. aocs.org

Involvement in Fatty Acid Degradation

Fatty acid degradation, which includes beta-oxidation, breaks down fatty acids into smaller metabolites, ultimately generating acetyl-CoA. wikipedia.org In bacteria like Pseudomonas putida, 3-hydroxytetradecanoate is a known constituent of medium-chain-length polyhydroxyalkanoates that are produced from the degradation of relevant fatty acids. nih.gov The process of beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. wikipedia.org

Intermediates and Enzymes within the Beta-Oxidation Cycle

The beta-oxidation cycle involves four main enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. aocs.org The cycle begins with the dehydrogenation of a long-chain acyl-CoA to create a double bond, a reaction catalyzed by acyl-CoA dehydrogenase. wikipedia.org Enoyl-CoA hydratase then hydrates this double bond to form an L-3-hydroxyacyl-CoA. wikipedia.org This intermediate is then dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase to produce a 3-ketoacyl-CoA. wikipedia.org Finally, thiolase cleaves the 3-ketoacyl-CoA to release an acetyl-CoA molecule and an acyl-CoA that is two carbons shorter. wikipedia.org

In the context of 3-hydroxytetradecanoate, it is an intermediate in this pathway. For instance, in Pseudomonas putida, key enzymes in fatty acid degradation are encoded by genes such as fadB, fadA, fadB2x, and fadAx. nih.gov Furthermore, 3-hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase, encoded by other specific genes, are also important for this process. nih.gov In some cases, intermediates of beta-oxidation that are resistant to further degradation can be hydrolyzed by thioesterases to prevent their accumulation and inhibition of the pathway. ebi.ac.uk

3-Oxo-tetradecanoic Acid as a Precursor

In the context of fatty acid biosynthesis, 3-oxotetradecanoic acid is a direct precursor to (R)-3-hydroxytetradecanoic acid. hmdb.cabovinedb.cahmdb.ca This conversion is a key step in the elongation of the fatty acid chain. Specifically, the enzyme fatty acid synthase facilitates this reaction. hmdb.cabovinedb.ca In humans, this process is particularly active in the liver, adipose tissue, and mammary glands during lactation. hmdb.cahmdb.ca The reduction of the keto group at the third carbon position of 3-oxotetradecanoic acid results in the formation of the hydroxyl group characteristic of 3-hydroxytetradecanoate. hmdb.cabovinedb.caresearchgate.net

3-Hydroxyacyl-CoA Dehydrogenase Activity

The enzyme 3-hydroxyacyl-CoA dehydrogenase plays a crucial role in the beta-oxidation of fatty acids. wikipedia.orggenecards.org It catalyzes the oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a reaction that is the reverse of the step seen in fatty acid synthesis. wikipedia.org This enzyme exhibits broad substrate specificity, acting on straight-chain 3-hydroxyacyl-CoAs, with the highest activity observed for medium-chain-length fatty acids. genecards.org In humans, several isozymes of 3-hydroxyacyl-CoA dehydrogenase exist, including HADH, HSD17B10, EHHADH, and HSD17B4, each with specific roles in mitochondrial or peroxisomal beta-oxidation. wikipedia.org The activity of this enzyme is a critical control point in the regulation of fatty acid breakdown. aocs.org

3-Ketoacyl-CoA Thiolase Function

3-Ketoacyl-CoA thiolase, also known as thiolase I, is the final enzyme in the beta-oxidation cycle. wikipedia.orgebi.ac.uk It catalyzes the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA. wikipedia.orguniprot.org This enzyme has a broad chain-length specificity and is involved in degradative pathways like fatty acid beta-oxidation. wikipedia.orgebi.ac.uk Thiolases are also capable of catalyzing the reverse Claisen condensation reaction, which is a key step in biosynthetic pathways. wikipedia.orgnih.gov In eukaryotes, there are two forms of this enzyme, one located in the mitochondria and the other in the peroxisomes. wikipedia.orgebi.ac.uk The activity of 3-ketoacyl-CoA thiolase can be a limiting factor in fatty acid oxidation, particularly under conditions of high substrate influx. plos.org

(R)-Specific Enoyl-CoA Hydratase Roles

(R)-specific enoyl-CoA hydratases are key enzymes that channel intermediates from the beta-oxidation pathway into the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria. nih.govoup.com These enzymes catalyze the hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA, which is the monomer unit for PHA synthesis. nih.govnih.gov For example, the (R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc) has been shown to be involved in PHA biosynthesis from alkanoic acids. nih.govnih.gov Different hydratases can exhibit specificity for substrates of varying chain lengths. For instance, in Pseudomonas aeruginosa, two such enzymes have been identified: one specific for short chain-length enoyl-CoAs and another for medium chain-length enoyl-CoAs. oup.com

Thioesterase Activities in Beta-Oxidation Metabolism

Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze fatty acyl-CoAs to free fatty acids and Coenzyme A (CoA). nih.govelifesciences.org This activity can regulate the intracellular concentrations of acyl-CoAs and free fatty acids, thereby influencing the rate of beta-oxidation. nih.govbiorxiv.org By cleaving the thioester bond, ACOTs can prevent the accumulation of acyl-CoAs, which can be inhibitory to various metabolic processes. plos.orgnih.gov Different ACOT isoforms are located in various cellular compartments, including the mitochondria and peroxisomes, and exhibit specificity for acyl-CoAs of different chain lengths. nih.govelifesciences.org For instance, ACOT8 is a peroxisomal enzyme with broad substrate specificity. nih.gov The regulation of thioesterase activity is therefore important for maintaining the balance of fatty acid metabolism. nih.govbiorxiv.org

Specialized Biosynthetic Routes

Beyond its role in general fatty acid metabolism, 3-hydroxytetradecanoate is a key component in the biosynthesis of specialized molecules in certain organisms.

In many Gram-negative bacteria, (R)-3-hydroxytetradecanoate is a crucial constituent of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane. uniprot.org The biosynthesis of lipid A involves a series of enzymatic steps, including the acylation of UDP-glucosamine derivatives with (R)-3-hydroxytetradecanoyl-acyl carrier protein (ACP). The enzyme LpxD, a UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase, specifically catalyzes the transfer of a (R)-3-hydroxytetradecanoyl group to the glucosamine (B1671600) backbone of the growing lipid A molecule. uniprot.org

Furthermore, in various bacteria, (R)-3-hydroxyacyl-CoAs, including (R)-3-hydroxytetradecanoyl-CoA, serve as monomers for the synthesis of polyhydroxyalkanoates (PHAs). nih.govoup.comportlandpress.com These are biodegradable polyesters produced by bacteria as carbon and energy storage materials. nih.gov The enzyme PHA synthase polymerizes these monomers into long-chain polymers. researchgate.net The composition of the resulting PHA can be influenced by the specificities of the enzymes in the pathway, such as the (R)-specific enoyl-CoA hydratases that supply the monomer units. oup.com

Plant Mitochondrial Fatty Acid Synthase (mtFAS) System Contributions

In plants, mitochondria host a type II fatty acid synthase (FAS) system, distinct from the one in plastids. phytomorphology.comphytomorphology.com This mitochondrial FAS (mtFAS) system is responsible for the de novo synthesis of fatty acids within the mitochondria. phytomorphology.com Research in the model plant Arabidopsis thaliana has revealed that the mtFAS system is a source of 3-hydroxytetradecanoate. oup.com This compound serves as a crucial component for the assembly of lipid A-like molecules in plants. oup.com

The mtFAS pathway involves a cycle of four iterative reactions catalyzed by discrete enzymes, including mitochondrial β-ketoacyl-ACP synthase (mtKAS) and mitochondrial 3-hydroxyacyl-ACP dehydratase (mtHD). phytomorphology.comoup.com Studies using RNA interference (RNAi) to knock down the expression of genes encoding these enzymes have demonstrated their direct role in 3-hydroxytetradecanoate synthesis. In mutant Arabidopsis plants with reduced levels of mtHD or mtKAS, the accumulation of 3-hydroxytetradecanoic acid was significantly depleted to approximately 20% to 30% of the levels found in wild-type plants. oup.com This highlights the essential function of the mtFAS system in providing the 3-hydroxytetradecanoate precursor for specific lipid structures in plants. oup.com

Table 1: Effect of mtFAS System Gene Knockdown on 3-Hydroxytetradecanoate Levels in Arabidopsis thaliana

This table shows the relative accumulation of 3-hydroxytetradecanoic acid in mutant Arabidopsis plants compared to wild-type, based on research findings. oup.com

| Mutant Plant Line | Targeted Gene/Enzyme | Relative 3-Hydroxytetradecanoic Acid Accumulation (% of Wild-Type) |

|---|---|---|

| mthd-rnai | Mitochondrial 3-Hydroxyacyl-ACP Dehydratase (mtHD) | ~20-30% |

| mtkas | Mitochondrial β-Ketoacyl-ACP Synthase (mtKAS) | ~20-30% |

Cytochrome P450-mediated Hydroxylation of Myristic Acid

Another significant pathway for the biosynthesis of 3-hydroxytetradecanoate involves the direct hydroxylation of myristic acid (tetradecanoate). This reaction is catalyzed by specific cytochrome P450 enzymes, which act as fatty acid hydroxylases. A notable example is the cytochrome P450 enzyme from Bacillus subtilis (P450BSβ), also known as CYP152A1. nih.govuniprot.org

This enzyme functions as a fatty-acid peroxygenase, utilizing hydrogen peroxide as the oxidant to hydroxylate long-chain fatty acids. nih.govuniprot.org It specifically catalyzes the hydroxylation of myristic acid at the β-position (C-3), yielding (3R)-hydroxytetradecanoate. uniprot.org Structural and mutational studies have shown that the substrate binds within a specific channel in the enzyme. The terminal carboxylate group of the myristic acid interacts electrostatically with the guanidinium (B1211019) group of an arginine residue (Arg242) in the active site. nih.gov This precise positioning brings the α- and β-carbons of the fatty acid into close proximity to the heme iron, facilitating site-specific hydroxylation. nih.gov This mechanism, where the substrate's carboxylate group assists in the cleavage of the peroxide O-O bond, is a key feature of the catalytic cycle. nih.gov

Genetic and Enzymatic Regulation of 3-Hydroxytetradecanoate Biosynthesis

The production of 3-hydroxytetradecanoate, particularly in microbial systems where it often serves as a monomer for polyhydroxyalkanoates (PHAs), is tightly regulated at both the genetic and enzymatic levels.

Gene Knockout and Overexpression Studies in Microbial Systems

Genetic engineering of microbial strains, especially Pseudomonas putida, has been a powerful tool to understand and enhance the biosynthesis of 3-hydroxytetradecanoate. This compound is a medium-chain-length (mcl) monomer incorporated into PHAs. mdpi.comcsic.es

Gene Knockout Studies: The fatty acid β-oxidation pathway is a catabolic route that competes with PHA synthesis for fatty acid intermediates. Key enzymes in this pathway are encoded by the fadA and fadB genes. Knocking out these genes in P. putida has been shown to significantly increase the production of 3-hydroxyalkanoic acids. researchgate.net For instance, a fadBA knockout mutant of P. putida KTOY07, when expressing the tesB gene (encoding thioesterase II), produced 2.44 g/L of 3-hydroxyalkanoic acids, with 3-hydroxydodecanoate as the dominant component, a marked increase compared to the strain with an intact β-oxidation pathway. researchgate.net Similarly, deleting the phaZ gene, which encodes the intracellular PHA depolymerase responsible for breaking down accumulated PHA, enhances the net accumulation of the polymer. nih.gov In P. putida KT2440, disruption of the phaZ gene increased the PHA titer from 34% to 47% of cell dry weight when grown on glycerol (B35011). nih.gov

Gene Overexpression Studies: Conversely, overexpressing genes that channel precursors towards PHA synthesis can boost production. The phaG gene encodes a (R)-3-hydroxyacyl-ACP:CoA transacylase, which directly links the de novo fatty acid synthesis pathway to PHA biosynthesis. nih.govnih.gov Overexpression of phaG in Pseudomonas species establishes a metabolic route for synthesizing mcl-PHAs from non-related carbon sources like gluconate. nih.gov Another target for overexpression is the phaJ gene, which encodes an (R)-specific enoyl-CoA hydratase. Overexpression of phaJ in P. putida KCTC1639 enhanced mcl-PHA biosynthesis, increasing the polymer content from 18% to 27%. nih.gov In contrast, overexpressing fabG, which encodes a 3-ketoacyl-acyl carrier protein reductase, tended to depress mcl-PHA biosynthesis, possibly due to the reversible nature of the reaction it catalyzes. nih.gov

Table 2: Impact of Genetic Modifications on mcl-PHA Biosynthesis in Microbial Systems

This table summarizes findings from various studies on how gene knockouts and overexpression affect the production of polyhydroxyalkanoates (PHAs), which are composed of monomers like 3-hydroxytetradecanoate. researchgate.netnih.govnih.gov

| Organism | Genetic Modification | Targeted Gene(s) | Key Effect | Observed Outcome |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Knockout | phaZ (PHA Depolymerase) | Prevents PHA degradation | PHA content increased from 34% to 47% of cell dry weight. nih.gov |

| Pseudomonas putida KTOY07 | Knockout | fadB, fadA (β-Oxidation) | Blocks fatty acid degradation | Increased 3-hydroxyalkanoic acid production to 2.44 g/L. researchgate.net |

| Pseudomonas putida KCTC1639 | Overexpression | phaJ (Enoyl-CoA Hydratase) | Increases monomer supply | PHA content increased from 18% to 27% of cell dry weight. nih.gov |

| Pseudomonas putida KCTC1639 | Overexpression | fabG (3-Ketoacyl-ACP Reductase) | Potentially reversible reaction | Depressed mcl-PHA biosynthesis. nih.gov |

Biological Roles and Functional Significance

Integral Component of Bacterial Lipopolysaccharides (LPS) and Lipid A

3-Hydroxytetradecanoate, also known as 3-hydroxymyristate, is a crucial fatty acid that serves as a fundamental building block of lipopolysaccharides (LPS), a major component of the outer membrane of most Gram-negative bacteria. nih.govwikipedia.orgresearchgate.net Its presence is a defining characteristic of the lipid A portion of LPS, which is the primary anchor of the molecule to the outer membrane and the principal determinant of its endotoxic activity. wikipedia.orgrsc.org

Structural Integration into Glucosamine (B1671600) Backbone of Lipid A

The biosynthesis of lipid A begins in the cytoplasm with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.comnih.gov The enzyme LpxA catalyzes the transfer of a (R)-3-hydroxymyristoyl group from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. mdpi.comnih.govannualreviews.org This initial step is followed by deacetylation, and then a second (R)-3-hydroxymyristoyl chain is added by the enzyme LpxD to the free amino group. mdpi.commedscape.com This results in the formation of UDP-2,3-diacylglucosamine. mdpi.com

The lipid A structure is centered around a β-(1→6)-linked disaccharide of two glucosamine units. researchgate.netrsc.org Typically, four molecules of 3-hydroxytetradecanoate are directly attached to this glucosamine backbone. nih.govnih.gov These primary acyl chains are linked via amide bonds at the 2 and 2' positions and ester bonds at the 3 and 3' positions of the glucosamine residues. researchgate.netrsc.org

Role in Outer Membrane Structure and Stability

As the hydrophobic anchor of LPS, lipid A, with its 3-hydroxytetradecanoate constituents, is essential for the integrity and stability of the bacterial outer membrane. wikipedia.org The saturated acyl chains of lipid A contribute to the formation of a rigid and ordered membrane structure, which acts as a barrier against the penetration of hydrophobic substances like antibiotics and bile salts. researchgate.net The specific arrangement and length of the fatty acid chains, including 3-hydroxytetradecanoate, influence the fluidity and permeability of the outer membrane. nih.govmdpi.com The presence of hydroxyl groups on the fatty acids can also affect the melting temperature and fluidity of the membrane. nih.gov

Contribution to Endotoxic Properties of LPS

The lipid A moiety is the primary center of the endotoxic activity of LPS. wikipedia.orgrsc.org The number and length of the acyl chains, including 3-hydroxytetradecanoate, are critical determinants of this activity. nih.govnih.gov Hexa-acylated lipid A, commonly found in enteric bacteria like E. coli, is a potent activator of the host immune system. nih.gov This typical structure includes four primary 3-hydroxytetradecanoate chains, with secondary, non-hydroxylated fatty acids attached to the hydroxyl groups of some of these primary chains. nih.govnih.gov

Removal of the secondary O-acylated fatty acids from lipid A significantly diminishes its endotoxic activity, and in some cases, the resulting molecule can act as an antagonist to the native lipid A. nih.gov The presence and specific positioning of the 3-hydroxy fatty acids are therefore crucial for the full endotoxic potential of LPS. nih.gov

Immunomodulatory Activities via Toll-like Receptor 4 (TLR4) Activation

The biological effects of LPS, including its potent immunomodulatory activities, are primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway in conjunction with its co-receptor MD-2. nih.govbeilstein-journals.org The lipid A portion of LPS is the direct ligand for the TLR4/MD-2 complex. nih.gov The acyl chains of lipid A, including 3-hydroxytetradecanoate, play a critical role in this interaction. nih.govmdpi.com

The number and length of these acyl chains influence the binding affinity and subsequent activation of the TLR4/MD-2 complex. nih.govnih.gov Saturated fatty acids, such as those found in the lipid A of many pathogenic bacteria, are known to activate TLR4 signaling. mdpi.commdpi.com The specific structure of lipid A, with its array of 3-hydroxy fatty acids, dictates the strength of the pro-inflammatory response, leading to the production of cytokines and other inflammatory mediators. nih.govmdpi.com Conversely, variations in the acylation pattern, such as fewer acyl chains, can lead to reduced TLR4 activation or even antagonism. wikipedia.orgnih.gov

Association with Bacterial Pathogenicity and Virulence

The structure of lipid A, and by extension its 3-hydroxytetradecanoate components, is closely linked to bacterial pathogenicity and virulence. nih.govasm.orgsciengine.com Modifications to the lipid A structure, such as alterations in the number or length of acyl chains, can help bacteria evade the host immune response. embopress.orgfrontiersin.org For instance, some pathogenic bacteria can alter their lipid A acylation in response to environmental cues, such as temperature, leading to a less immunogenic form of LPS that avoids strong TLR4 activation. asm.orgfrontiersin.org

In some bacteria, enzymes like LpxL are responsible for the late acylation of lipid A, and mutations in the genes encoding these enzymes can lead to under-acylated lipid A and attenuated virulence. nih.govsciengine.comfrontiersin.orgnih.gov The ability to modify lipid A provides a crucial mechanism for pathogens to adapt to the host environment and resist host defense mechanisms. asm.orgembopress.org

Occurrence in Specific Gram-Negative Bacterial Species

3-Hydroxytetradecanoate is a common component of lipid A in a wide variety of Gram-negative bacteria. researchgate.net However, the exact composition and structure of lipid A, including the chain lengths of the 3-hydroxy fatty acids, can vary between different bacterial species and even within the same species under different growth conditions. rsc.orgmdpi.com

For example, in Escherichia coli and other enterobacteria, 3-hydroxytetradecanoate (C14:0) is the predominant 3-hydroxy fatty acid in lipid A. wikipedia.orgnih.govmdpi.com In contrast, other bacteria may feature 3-hydroxy fatty acids with different chain lengths. For instance, Burkholderia cepacia contains 3-hydroxypalmitic acid (3-OH-C16:0) in addition to 3-hydroxytetradecanoate. mdpi.com Helicobacter pylori has a lipid A with longer-chain 3-hydroxy fatty acids (C16:0 and C18:0). mdpi.com The presence and relative abundance of different 3-hydroxy fatty acids can be used as a chemical marker to identify and differentiate between various Gram-negative bacteria. nih.govbiomedres.us

| Bacterial Species | Common 3-Hydroxy Fatty Acids in Lipid A |

| Escherichia coli | 3-Hydroxytetradecanoate (3-OH C14:0) |

| Salmonella enterica | 3-Hydroxytetradecanoate (3-OH C14:0) |

| Yersinia pestis | 3-Hydroxytetradecanoate (3-OH C14:0) |

| Pseudomonas aeruginosa | 3-Hydroxydodecanoate (3-OH C12:0), 3-Hydroxytetradecanoate (3-OH C14:0) |

| Burkholderia cepacia | 3-Hydroxytetradecanoate (3-OH C14:0), 3-Hydroxypalmitic acid (3-OH C16:0) |

| Helicobacter pylori | 3-Hydroxypalmitic acid (3-OH C16:0), 3-Hydroxystearic acid (3-OH C18:0) |

| Neisseria meningitidis | 3-Hydroxydodecanoate (3-OH C12:0), 3-Hydroxytetradecanoate (3-OH C14:0) |

| Francisella tularensis | 3-Hydroxyhexadecanoic acid (3-OH-C16:0), 3-Hydroxyoctadecanoic acid (3-OH-C18:0) |

Precursor in Polyhydroxyalkanoates (PHAs) Biosynthesis

3-Hydroxytetradecanoate (HTD) is a key monomeric precursor in the biosynthesis of a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). Specifically, it is a constituent of medium-chain-length PHAs (mcl-PHAs), which are polyesters composed of 3-hydroxyalkanoate monomers with side chains of 3 to 11 carbon atoms. mdpi.com These biopolymers are synthesized by a wide range of bacteria as intracellular carbon and energy storage materials, typically under conditions of nutrient limitation. nih.govnih.gov

Incorporation as a Monomer in Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)

Various bacterial species, particularly those from the Pseudomonas genus, are known to incorporate 3-Hydroxytetradecanoate into mcl-PHA copolymers. nih.gov The specific monomer composition of the resulting PHA is heavily dependent on the bacterial strain and the carbon substrate provided for fermentation. cdnsciencepub.comfrontiersin.org For instance, when Pseudomonas putida is cultured on fatty acids, it produces mcl-PHAs consisting of monomers like 3-hydroxyhexanoate (B1247844) (HHx), 3-hydroxyoctanoate (B1259324) (HO), 3-hydroxydecanoate (B1257068) (HD), 3-hydroxydodecanoate (HDD), and 3-hydroxytetradecanoate (HTD). nih.gov

Research has shown that the proportion of HTD incorporated into the polymer can be significant. In a study using a genetically modified mutant of Pseudomonas putida KT2442, cultivation on tetradecanoic acid resulted in the production of mcl-PHAs containing a high content of HTD, ranging from 31 to 49 mol%. nih.gov Similarly, Pseudomonas chlororaphis has been shown to produce PHAs with varying amounts of HTD (4%-11%) when grown on different vegetable oils. cdnsciencepub.com Increasing the chain length of the fatty acid substrate generally leads to an increased proportion of longer-chain monomers like 3-hydroxydodecanoate and 3-hydroxytetradecanoate in the resulting PHA. frontiersin.orgfrontiersin.org

Monomer Composition of mcl-PHAs Containing 3-Hydroxytetradecanoate (HTD)

This table summarizes the monomer composition of mcl-PHAs produced by different bacterial strains on various carbon sources, highlighting the incorporation of 3-Hydroxytetradecanoate.

| Bacterial Strain | Carbon Source | HTD Content (mol%) | Other Major Monomers | Reference |

|---|---|---|---|---|

| Pseudomonas putida KTOY06 (mutant) | Tetradecanoic Acid | 31-49 | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate | nih.gov |

| Pseudomonas chlororaphis PA23-63 | Vegetable Oils | 4-11 | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate | cdnsciencepub.com |

| Pseudomonas putida KT2442 | Relevant Fatty Acids | Present (minor abundance) | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate | nih.gov |

| Pseudomonas putida LS46 | Long-chain fatty acids | Present (proportion increases with substrate length) | 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate | frontiersin.orgfrontiersin.org |

Impact on Physicochemical Properties of PHAs (e.g., crystallinity, tensile strength)

The monomeric composition of PHAs dictates their physicochemical properties, such as thermal stability, crystallinity, and mechanical strength, which in turn determines their potential applications. nih.gov The incorporation of 3-Hydroxytetradecanoate as a long-chain monomer has a notable impact on these properties.

Research has demonstrated that mcl-PHAs with a high content of HTD monomers exhibit both higher crystallinity and improved tensile strength compared to typical mcl-PHAs, which are often more amorphous and elastomeric. nih.gov For example, a homopolymer of poly-3-hydroxydecanoate (PHD) and a copolymer dominated by 3-hydroxydodecanoate (P(3HD-co-84mol% 3HDD)) showed melting temperatures of 72 °C and 78 °C, respectively, and possessed significantly better thermal and mechanical properties than mcl-PHAs with lower C10 or C12 monomer content. nih.gov The inclusion of saturated monomers with longer chain lengths, such as HTD, generally enhances the viscoelastic properties and tensile strength of the resulting biopolymer films. frontiersin.org

Effect of 3-Hydroxytetradecanoate (HTD) Incorporation on PHA Properties

This table outlines the changes in physicochemical properties of PHAs resulting from the inclusion of HTD monomers.

| PHA Property | Impact of High HTD Content | Underlying Reason | Reference |

|---|---|---|---|

| Crystallinity | Increased | The longer, saturated alkyl side chains of HTD allow for more ordered packing of the polymer chains. | nih.gov |

| Tensile Strength | Improved | Higher crystallinity and stronger intermolecular forces between polymer chains contribute to enhanced mechanical strength. | frontiersin.orgnih.gov |

| Melting Temperature (Tm) | Increased | Polymers dominated by longer-chain monomers like C12 and potentially C14 have higher melting points. | nih.gov |

Metabolic Engineering Strategies for Enhanced PHA Production

To improve the yield and control the monomer composition of PHAs, including those containing 3-Hydroxytetradecanoate, various metabolic engineering strategies have been developed. nih.govtandfonline.com These strategies primarily focus on manipulating the metabolic pathways that supply the monomer precursors for PHA synthesis.

A key pathway for the formation of 3-hydroxyacyl-CoA monomers from fatty acids is the β-oxidation cycle. nih.govnrel.gov A common engineering strategy involves weakening or knocking out genes in this pathway to prevent the complete degradation of fatty acids and instead channel the intermediates toward PHA synthesis. tandfonline.comnih.gov For instance, deleting the genes fadA (encoding 3-ketoacyl-CoA thiolase) and fadB (encoding 3-hydroxyacyl-CoA dehydrogenase) in P. putida KT2442 was shown to be an effective strategy for producing mcl-PHAs with a high HTD content from tetradecanoic acid. nih.gov By inhibiting the β-oxidation pathway, the 3-hydroxyacyl-CoA intermediates, including 3-hydroxytetradecanoyl-CoA, accumulate and are subsequently polymerized by PHA synthase. nih.govnih.gov

Other strategies include:

Overexpression of PHA Synthase Genes: Increasing the expression of the PHA synthase enzyme (phaC) can enhance the rate of polymerization. nrel.gov

Enhancing Precursor Supply: Overexpressing genes like phaG (3-hydroxyacyl-ACP–CoA transferase) and alkK (hydroxyacyl-CoA synthase) can increase the pool of available monomers for polymerization. nih.govnrel.gov

Eliminating Competing Pathways: Deleting genes for PHA degradation, such as phaZ (PHA depolymerase), can prevent the breakdown of the accumulated polymer, thereby increasing the net yield. nih.govnrel.gov

These genetic modifications allow for the tailored production of PHAs with desired monomer compositions and, consequently, specific material properties. nih.govtandfonline.com

Role as a Quorum Sensing Signal Molecule

Beyond its structural role in biopolymers, 3-Hydroxytetradecanoate is part of a family of 3-hydroxy fatty acids whose derivatives function as important signaling molecules in bacterial communication, a process known as quorum sensing (QS). medchemexpress.comnih.gov Quorum sensing allows bacteria to monitor their population density and coordinate collective behaviors, including the expression of virulence factors. nih.govibbj.orgnih.gov

Methyl Ester Derivatives as Quormones

The methyl esters of certain 3-hydroxy fatty acids act as diffusible signal molecules, or "quormones". While research has specifically identified the methyl ester of 3-hydroxypalmitic acid (3-hydroxy palmitic acid methyl ester, or 3-OH-PAME) and methyl 3-hydroxydodecanoate as key quormones, these findings highlight a broader role for this class of molecules in bacterial signaling. medchemexpress.commedchemexpress.eunih.govcaymanchem.com

For example, 3-OH-PAME is a well-characterized quorum sensing signal molecule that regulates the virulence of the major plant pathogen Ralstonia solanacearum. medchemexpress.comnih.govcaymanchem.com Similarly, methyl 3-hydroxydodecanoate is another recognized 3-hydroxy fatty acid methyl ester involved in biological signaling. nih.govscbt.comlarodan.comthegoodscentscompany.com These molecules are synthesized by the bacteria and diffuse into the environment. As the bacterial population grows, the concentration of the quormone increases, and upon reaching a critical threshold, it binds to a receptor protein, triggering a cascade of gene expression. nih.govibbj.org

Regulation of Bacterial Virulence through Quorum Sensing

The regulation of virulence is a critical outcome of quorum sensing in many pathogenic bacteria. nih.govibbj.org By synchronizing the expression of virulence factors, bacteria can overwhelm host defenses in a coordinated attack. nih.gov The quormone 3-OH-PAME, a derivative of a fatty acid closely related to 3-hydroxytetradecanoate, is a prime example of this regulatory mechanism.

In Ralstonia solanacearum, 3-OH-PAME controls the expression of key virulence factors, such as exopolysaccharides (which contribute to biofilm formation and wilting in plants) and endoglucanase (an enzyme that degrades plant cell walls). nih.gov The production of these factors is tightly coupled to bacterial cell density via the 3-OH-PAME signal. nih.govcaymanchem.com Interfering with this signaling pathway, a strategy known as quorum quenching, has been shown to be an effective method for controlling bacterial disease. Studies have demonstrated that bacteria capable of degrading 3-OH-PAME can reduce the expression of virulence factors in R. solanacearum and decrease disease incidence in host plants. nih.gov This highlights the crucial role of 3-hydroxy fatty acid derivatives in mediating pathogenicity and their potential as targets for novel antimicrobial strategies. nih.gov

Involvement in Eukaryotic Cellular Processes

3-Hydroxytetradecanoate, a 3-hydroxy long-chain fatty acid, is a human and bacterial metabolite. nih.gov It exists as an intermediate in fatty acid biosynthesis and is found in various cellular locations, including the cytoplasm, cell membrane, and extracellular space. nih.govfoodb.ca Its roles are multifaceted, ranging from being a structural component to a signaling molecule, with profound implications for cellular health and disease.

Association with Mitochondrial Bioenergetics Deregulation

Research has highlighted the detrimental effects of 3-Hydroxytetradecanoate accumulation on mitochondrial function. nih.gov Mitochondria are central to cellular energy production, and their dysfunction can have widespread pathological consequences. frontiersin.orgmdpi.com Studies using isolated rat brain mitochondria have demonstrated that 3-Hydroxytetradecanoic acid (3-HTA), the protonated form of 3-hydroxytetradecanoate, can significantly disrupt mitochondrial homeostasis. nih.gov

The accumulation of long-chain 3-hydroxy fatty acids, such as 3-HTA, leads to a cascade of deleterious events within the mitochondria. These effects are particularly relevant to the neurological dysfunction observed in certain metabolic disorders. nih.gov Key findings indicate that 3-HTA induces the opening of the mitochondrial permeability transition pore (mPTP), a critical event in mitochondrial-mediated cell death pathways. nih.gov

The specific impacts of 3-Hydroxytetradecanoic acid on mitochondrial parameters are summarized below.

| Mitochondrial Parameter | Effect of 3-Hydroxytetradecanoic Acid (3-HTA) | Reference |

| Mitochondrial Membrane Potential | Reduced | nih.gov |

| NAD(P)H Levels | Reduced | nih.gov |

| Ca²⁺ Retention Capacity | Reduced | nih.gov |

| ATP Content | Reduced | nih.gov |

| Mitochondrial Swelling | Induced (in Ca²⁺-loaded mitochondria) | nih.gov |

| Cytochrome c Release | Induced | nih.gov |

| H₂O₂ Production | Induced | nih.gov |

These findings collectively suggest that by uncoupling oxidative phosphorylation and promoting mitochondrial damage, 3-hydroxytetradecanoate accumulation can severely compromise the energy status of cells, particularly in the brain. nih.gov

Accumulation in Specific Fatty Acid Oxidation Disorders (e.g., LCHAD, MTP deficiencies)

The clinical significance of 3-hydroxytetradecanoate is most prominently observed in inborn errors of fatty acid oxidation. Specifically, its accumulation is a key biochemical hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. nih.govgpnotebook.cominformnetwork.org

MTP is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation. gpnotebook.com It comprises four alpha and four beta subunits, which harbor three distinct enzyme activities: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase. gpnotebook.com

MTP Deficiency: This disorder occurs due to mutations in the HADHA or HADHB genes, leading to reduced activity of all three MTP enzymes. informnetwork.org

LCHAD Deficiency: This is the most common defect of the MTP complex and results from specific mutations, primarily in the HADHA gene, affecting only the LCHAD enzyme activity. gpnotebook.cominformnetwork.org

In both conditions, the impaired β-oxidation of long-chain fatty acids leads to the accumulation of toxic intermediates, including long-chain 3-hydroxylated fatty acids like 3-hydroxytetradecanoate, in tissues and body fluids. gpnotebook.comoup.com The clinical manifestations are severe, often appearing in the neonatal period, and affect organs that rely heavily on fatty acid oxidation for energy, such as the heart, skeletal muscle, and liver. gpnotebook.cominformnetwork.org The toxicity associated with these accumulating intermediates is believed to be a primary driver of the pathology, including cardiomyopathy, hypoglycemia, and neuropathy. nih.govgpnotebook.com

Broader Roles in Lipid Metabolism and Cell Signaling

Beyond its pathological role in fatty acid oxidation disorders, 3-hydroxytetradecanoate is involved in fundamental aspects of lipid metabolism and cellular signaling. foodb.ca It is recognized as a naturally occurring intermediate in mitochondrial fatty acid synthesis (mtFAS). nih.gov

A key aspect of its broader role is its association with the acyl carrier protein (ACP). In eukaryotes, mitochondrial ACP is essential for multiple processes. While one of its best-known functions is to provide the octanoyl-ACP precursor for lipoic acid synthesis, it is predominantly found to be associated with 3-hydroxytetradecanoate. pnas.org This suggests a significant, though not fully elucidated, role for this fatty acid in mitochondrial function. ACP itself is a required subunit for the assembly and function of respiratory complex I and the iron-sulfur (Fe-S) cluster biosynthetic complex. pnas.org The interaction between 3-hydroxytetradecanoate and ACP may therefore be crucial for these fundamental mitochondrial activities.

In plants, 3-hydroxytetradecanoate has been identified as a component of lipid A-like molecules, which are sourced from the mtFAS system. This points to a conserved role for this compound in mitochondrial lipid synthesis across different eukaryotic kingdoms.

Furthermore, lipids and their metabolites are increasingly recognized as critical signaling molecules that regulate a vast array of cellular functions. nih.govfrontiersin.org As an intermediate in fatty acid metabolism, 3-hydroxytetradecanoate is part of a complex network that influences energy homeostasis, membrane structure, and the generation of signaling lipids. foodb.cafrontiersin.org

Research Methodologies and Analytical Techniques for 3 Hydroxytetradecanoate

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of 3-hydroxytetradecanoate. This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Both gas and liquid chromatography are extensively used for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com For the analysis of 3-hydroxytetradecanoate, which is a relatively polar molecule, derivatization is often necessary to increase its volatility and improve chromatographic performance. restek.comlabtorg.kz

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the definitive identification and quantification of 3-hydroxytetradecanoate. cedarville.edutandfonline.com In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

This technique allows for the qualitative characterization of 3-hydroxytetradecanoate even in complex biological matrices. tandfonline.com For instance, GC-MS has been successfully used to identify 3-hydroxytetradecanoate as a monomer unit in polyhydroxyalkanoates (PHAs) produced by various bacteria. tandfonline.comresearchgate.net Quantitative analysis is also achievable with GC-MS, often through the use of an internal standard and the creation of a calibration curve. cedarville.edu A targeted quantification method using GC-MS has been developed for measuring monophosphoryl lipid A (MPLA) in vaccine delivery systems by targeting the specific 3-hydroxytetradecanoate fatty acid methyl ester. cedarville.edu

Table 1: GC-MS Data for 3-Hydroxytetradecanoic acid

| Parameter | Value | Reference |

|---|---|---|

| MoNA ID | HMDB0094672_c_ms_1737 | nih.gov |

| MS Category | Experimental | nih.gov |

| MS Type | GC-MS | nih.gov |

| Instrument Type | GC-MS | nih.gov |

| Top 5 Peaks (m/z) | 233.0, 189.0, 257.0, 101.0, 83.0 | nih.gov |

| SPLASH | splash10-001i-4961000000-5528c5db71884cb54509 | nih.gov |

To enhance volatility and reduce the polarity of 3-hydroxytetradecanoate for GC analysis, it is commonly converted into its fatty acid methyl ester (FAME) derivative. restek.comlabtorg.kz This derivatization process, often achieved through transesterification with reagents like boron trifluoride in methanol (B129727), replaces the acidic proton of the carboxylic acid group with a methyl group. restek.comcedarville.edu The resulting methyl 3-hydroxytetradecanoate is more amenable to GC analysis, leading to sharper peaks and improved separation. labtorg.kzscribd.com

The analysis of FAMEs is a standard procedure for characterizing fatty acid profiles in various samples, including those from bacteria and food products. mdpi.comsigmaaldrich.com GC-based FAME profiling has been employed to differentiate between bacterial strains based on their fatty acid composition, which can include 3-hydroxytetradecanoate. mdpi.com

The separation of isomers, which have the same molecular formula but different structural arrangements, presents a significant analytical challenge. High-resolution capillary GC columns are essential for resolving isomeric compounds. supelco.com.twvurup.sk These columns, characterized by their small internal diameter and long length, provide a large number of theoretical plates, leading to high separation efficiency. vurup.skshimadzu.com

For 3-hydroxytetradecanoate, capillary columns can be used to separate it from other positional isomers of hydroxytetradecanoate (e.g., 2-hydroxytetradecanoate) and from branched-chain fatty acids of similar size. supelco.com.twsigmaaldrich.com The choice of the stationary phase within the capillary column is critical for achieving the desired selectivity. Non-polar stationary phases separate compounds primarily based on their boiling points, while more polar phases can provide selectivity based on differences in polarity and specific interactions. sigmaaldrich.comgcms.cz The use of specialized capillary columns has been demonstrated for the analysis of complex mixtures of bacterial acid methyl esters, which includes methyl 3-hydroxytetradecanoate. sigmaaldrich.comsigmaaldrich.com

Table 2: Example of a GC Capillary Column Used for FAME Analysis

| Column Type | Stationary Phase | Dimensions | Application |

|---|

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of 3-hydroxytetradecanoate. lcms.czchromatographyonline.com Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the analysis of underivatized 3-hydroxytetradecanoate. lcms.cz HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. chromatographyonline.commdpi.com

3-Hydroxytetradecanoate possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-3-hydroxytetradecanoate and (S)-3-hydroxytetradecanoate. lookchem.com These enantiomers often exhibit different biological activities. elementlabsolutions.comlibretexts.org Therefore, the ability to separate and quantify individual enantiomers is crucial.

Chiral HPLC is the primary technique for assessing the enantiomeric purity of 3-hydroxytetradecanoate. google.comdur.ac.uk This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMA). elementlabsolutions.comlibretexts.org The chiral selector in the stationary or mobile phase interacts differently with each enantiomer, leading to different retention times and thus their separation. elementlabsolutions.com Polysaccharide-based CSPs are widely used in chiral HPLC. elementlabsolutions.com The development of efficient chiral HPLC methods is essential for the production of enantiomerically pure 3-hydroxytetradecanoate, which can be a valuable intermediate in the synthesis of pharmaceuticals. google.com

Use of Fatty Acid Methyl Esters (FAMEs) Derivatives for GC Analysis

Silica (B1680970) Gel Chromatography for Purification

Silica gel chromatography is a fundamental and widely used technique for the purification of 3-hydroxytetradecanoate and its derivatives from reaction mixtures or biological extracts. researchgate.netfrontiersin.orgresearchgate.net This liquid-solid chromatography method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). nih.gov

The process involves loading the crude sample onto a column packed with silica gel. A solvent or a mixture of solvents is then passed through the column. nih.gov Compounds with a higher affinity for the silica gel travel down the column more slowly, while less polar compounds are eluted more quickly. For the purification of 3-hydroxytetradecanoate, which is a moderately polar molecule due to its hydroxyl and carboxylic acid groups, a solvent system of intermediate polarity is typically employed.

Commonly used eluents are mixtures of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH2Cl2). researchgate.netresearchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a system of cyclohexane:EtOAc in a 4:1 ratio has been successfully used to purify methyl (±)-threo-2-fluoro-3-hydroxytetradecanoate, a derivative of the target compound. researchgate.net In other applications, a gradient of hexane-EtOAc (e.g., starting with 9:1 and moving to 1:1) allows for the sequential elution of compounds with increasing polarity. researchgate.net In some cases, particularly when dealing with the free acid which can interact strongly with the acidic silica, a neutralized silica gel is prepared by treating it with an amine like triethylamine (B128534) to prevent peak tailing and improve recovery. asm.org

The effectiveness of the separation is monitored by collecting fractions of the eluate and analyzing them, often by thin-layer chromatography (TLC), to identify those containing the pure compound.

Spectroscopic Characterization

Once purified, spectroscopic techniques are employed to confirm the identity and structure of 3-hydroxytetradecanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net Both ¹H and ¹³C NMR are invaluable for the structural analysis of 3-hydroxytetradecanoate.

Proton NMR (¹H-NMR) is used to determine the number and type of hydrogen atoms in a molecule, providing crucial evidence for structural confirmation. slideshare.net For a typical 3-hydroxyalkanoate structure, such as the repeating unit in a polyhydroxyalkanoate (PHA) polymer, characteristic signals are observed. researchgate.net The proton on the carbon bearing the hydroxyl group (H-3) typically appears as a multiplet around 4.0-5.2 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H-2) resonate as a multiplet around 2.5 ppm, while the long aliphatic chain produces a series of signals between 1.2-1.6 ppm. The terminal methyl group (H-14) appears as a triplet around 0.89 ppm. researchgate.net

Furthermore, ¹H-NMR is a powerful tool for quantifying the ratio of diastereomers when a second chiral center is present. rsc.orgresearchgate.netnih.gov Diastereomers are not mirror images and thus have different physical properties, which can lead to distinct chemical shifts for corresponding protons in the NMR spectrum. researchgate.net By carefully integrating the area under the peaks that are unique to each diastereomer, their relative proportion in a mixture can be accurately determined. researchgate.net For example, the coupling constants between protons on adjacent chiral centers (e.g., H-2 and H-3) can differ between diastereomers (e.g., erythro vs. threo), providing a basis for both assignment and quantification. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for a 3-Hydroxytetradecanoate Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH ₃ (C-14) | ~0.89 | Triplet (t) |

| -(CH ₂)₉- | ~1.2-1.4 | Multiplet (m) |

| -CH ₂(OH)- | ~1.5 | Multiplet (m) |

| -CH ₂-COO- (C-2) | ~2.51 | Multiplet (m) |

| -CH (OH)- (C-3) | ~5.2 | Multiplet (m) |

Note: These are approximate values based on data for poly(3-hydroxyalkanoates) and can vary depending on the solvent and specific form of the compound (e.g., free acid vs. ester). researchgate.net

Carbon-13 NMR (¹³C-NMR) is instrumental in tracing the flow of carbon atoms through metabolic pathways. nih.govnih.gov This is achieved by supplying an organism with a substrate enriched with the ¹³C isotope (e.g., [1-¹³C]decanoate) and then analyzing the ¹³C distribution in the product, such as 3-hydroxytetradecanoate. asm.org

When Pseudomonas putida is grown on a ¹³C-labeled fatty acid, the label is incorporated into the polyhydroxyalkanoate (PHA) polymer it produces. Analysis of the ¹³C-NMR spectrum of the hydrolyzed PHA reveals which carbon atoms in the 3-hydroxytetradecanoate monomers are enriched with ¹³C. asm.org For instance, if [1-¹³C]decanoate is used as a precursor, the resulting 3-hydroxytetradecanoate may show ¹³C enrichment at odd-numbered carbon positions, providing direct evidence that its biosynthesis occurred via the β-oxidation pathway. asm.orgnih.gov This technique allows researchers to confirm the activity of specific metabolic routes and discover new biochemical transformations. nih.govfrontiersin.org

Table 2: ¹³C-NMR Chemical Shifts for 3-Hydroxytetradecanoate Monomer in PHA

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Carbonyl) | 169.2 |

| C-2 | 40.8 |

| C-3 | 70.8 |

| C-4 | 34.4 |

| C-5 | 24.9 |

| C-6 to C-11 | 29.2-29.6 |

| C-12 | 31.9 |

| C-13 | 22.6 |

| C-14 (Methyl) | 14.0 |

Source: Data derived from studies on PHA produced by Pseudomonas putida. asm.org

1H-NMR for Structural Elucidation and Diastereomeric Ratio Quantification

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. wikipedia.org

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. libretexts.org This process imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M⁺) and numerous fragment ion peaks. libretexts.org

For the analysis of 3-hydroxytetradecanoate, it is often first converted to its more volatile methyl ester derivative. The EI-MS spectrum of methyl 3-hydroxytetradecanoate shows a characteristic and highly stable fragment ion at an m/z of 103. researchgate.net This prominent peak, often the base peak, results from the cleavage between the C-3 and C-4 carbons and is diagnostic for 3-hydroxy fatty acid methyl esters. researchgate.net Another observable, though less intense, peak can be seen for the molecular ion (m/z 258 for the methyl ester). nist.gov A peak at m/z 240, corresponding to the loss of a hydroxyl radical (•OH) from the molecular ion, may also be detected, although it is often very weak. researchgate.net The detailed fragmentation pattern provides unambiguous confirmation of the 3-hydroxy fatty acid structure.

Table 3: Key EI-MS Fragments for Methyl 3-Hydroxytetradecanoate

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 258 | 0.3 | [M]⁺ (Molecular Ion) |

| 240 | 0.4 | [M - H₂O]⁺ |

| 103 | 100 | [CH(OH)CH₂COOCH₃]⁺ (Base Peak) |

| 74 | 24.9 | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

Source: Data compiled from the MassBank database.

Tandem Mass Spectrometry (MS/MS) and Ion-Trap MS for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of 3-hydroxytetradecanoate. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule.

For instance, in the analysis of 3-hydroxy fatty acids, which are markers for endotoxins, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. After hydrolysis and derivatization of samples, the resulting methyl ester/trimethylsilyl (TMS) derivatives of 3-hydroxy fatty acids are analyzed. The electron ionization (EI) mass spectra of these derivatives show a prominent ion at an m/z of 175, which results from the cleavage of the C3-C4 bond. In MS/MS analysis, this m/z 175 ion is selected as the parent ion and fragmented to produce a daughter ion at m/z 131, which is then monitored for detection. aaem.pl

Ion-trap mass spectrometers (IT-MS) are particularly well-suited for structural confirmation due to their ability to perform multiple stages of fragmentation (MSn). bruker.com This capability allows for a detailed investigation of the fragmentation pathways of ions, providing a high degree of confidence in the structural assignment of complex molecules like 3-hydroxytetradecanoate. bruker.com The combination of liquid chromatography (LC) with ion-trap MS provides a robust platform for separating 3-hydroxytetradecanoate from complex biological matrices prior to its structural analysis. thermofisher.com High-resolution mass spectrometry (HRMS) and tandem HRMS (HRMS2) can provide even greater detail for structural confirmation. rsc.org

The integration of ion mobility spectrometry with mass spectrometry (IM-MS) adds another dimension to the analysis. lcms.cznih.gov This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio, which can help to distinguish between isomers and provide further structural insights. lcms.cznih.govclemson.edu

Quantitative Analysis by Targeted Mass Spectrometry

Targeted mass spectrometry is the gold standard for the accurate and sensitive quantification of specific molecules, including 3-hydroxytetradecanoate, in complex mixtures. nih.gov This approach typically utilizes a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this setup, the first quadrupole selects the precursor ion of the target analyte, the second quadrupole (collision cell) fragments the precursor ion, and the third quadrupole selects a specific product ion for detection. stanford.edu This high selectivity minimizes interferences from the sample matrix, leading to improved sensitivity and accuracy. stanford.edu

A common application of this technique is the quantification of monophosphoryl lipid A (MPLA), an immune modulator used in vaccine adjuvants, by measuring its 3-hydroxytetradecanoate content. nih.govresearchgate.net A direct transesterification reaction is used to release fatty acid methyl esters (FAMEs) from the MPLA molecule. nih.govresearchgate.net The resulting 3-hydroxytetradecanoate methyl ester is then quantified using gas chromatography-mass spectrometry (GC-MS) in a targeted manner. nih.govresearchgate.net This method provides a simple and reliable way to determine the concentration of MPLA in oil-in-water lipid emulsions. nih.govresearchgate.net

The development of a quantitative assay involves several steps, including sample preparation, chromatographic separation, and mass spectrometric detection. stanford.edu The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response. stanford.edu

Biochemical and Molecular Biology Approaches

In Vivo Biochemical Feeding Experiments

In vivo biochemical feeding experiments are essential for studying the metabolic pathways involved in the synthesis of 3-hydroxytetradecanoate. These experiments involve supplying a specific substrate or precursor to a living organism and then analyzing the resulting metabolic products.

For example, studies in Pseudomonas putida have utilized feeding experiments to investigate the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which can contain 3-hydroxytetradecanoate as a monomer. frontiersin.orgnih.gov By feeding the bacteria with different carbon sources, such as crude glycerol (B35011) derived from biodiesel production, researchers can assess the efficiency of conversion into PHAs and analyze the monomeric composition of the resulting biopolymers. frontiersin.org In one study, co-feeding P. putida KT2440 with glycerol and benzoate, a lignin (B12514952) derivative, led to a significant increase in PHA accumulation compared to feeding with glycerol alone. nih.gov

Feeding experiments have also been instrumental in understanding the biosynthesis of 3-hydroxytetradecanoate in plants. In Arabidopsis, feeding experiments with sucrose (B13894) and glycolate (B3277807) have been shown to modulate lipid accumulation, including that of 3-hydroxytetradecanoic acid. oup.com

Enzyme Activity Assays and Characterization

Enzyme activity assays are fundamental for identifying and characterizing the enzymes responsible for the biosynthesis of 3-hydroxytetradecanoate. nih.gov These assays measure the rate at which an enzyme converts its substrate into a product under specific conditions. rsc.org

In the context of 3-hydroxytetradecanoate, a key enzyme is 3-hydroxyacyl-ACP dehydratase, which is a component of the mitochondrial fatty acid synthase (mtFAS) system in plants. oup.com The activity of this enzyme can be assayed in the reverse direction by measuring the hydration of an enoyl-CoA substrate. oup.com Such assays have been used to determine the substrate specificity of the enzyme in relation to the acyl chain length. oup.com

The development and validation of enzyme activity assays are critical for supporting drug development and biomarker assessment, particularly for diseases related to enzyme deficiencies. nih.gov

Genetic Manipulation and Expression Studies in Microbial Hosts

Genetic manipulation of microbial hosts is a powerful strategy for elucidating biosynthetic pathways and for the overproduction of desired compounds like 3-hydroxytetradecanoate. nih.goveolss.net This involves the targeted modification of an organism's genetic material, such as the deletion (knockout) or overexpression of specific genes. google.com

Escherichia coli, a model organism, is often used as a host for the heterologous expression of genes from other organisms due to its well-characterized genetics and rapid growth. portlandpress.com For instance, genes involved in the polyhydroxyalkanoate (PHA) biosynthesis pathway can be cloned and expressed in E. coli to produce PHAs. portlandpress.com

In Pseudomonas putida, a natural producer of mcl-PHAs, genetic engineering has been employed to enhance production. researchgate.net Deletion of the phaC1, phaZ, and phaC2 genes, which are part of the PHA synthesis operon, and introduction of the tesB gene encoding a thioesterase, resulted in the production of a mixture of 3-hydroxyalkanoic acids, including 3-hydroxytetradecanoate. google.comresearchgate.net Further knockout of genes involved in the β-oxidation pathway, such as fadB and fadA, has been shown to improve PHA synthesis. researchgate.net

These genetic studies provide direct evidence for the function of specific genes in the biosynthesis of 3-hydroxytetradecanoate and offer a means to engineer microbial cell factories for its production. nih.govportlandpress.com

Sample Preparation Techniques for Biological Matrices (e.g., transesterification)

Proper sample preparation is a critical step for the accurate analysis of 3-hydroxytetradecanoate from complex biological matrices. The goal is to extract the analyte of interest and remove interfering substances that could affect the analysis.

Transesterification is a widely used chemical reaction for the preparation of fatty acid samples for analysis by gas chromatography. nih.govresearchgate.net In this process, the fatty acids in a sample, which are often present as esters in lipids or polymers, are converted into their corresponding fatty acid methyl esters (FAMEs). nih.govresearchgate.netfrontiersin.org This is typically achieved by reacting the sample with methanol in the presence of an acid or base catalyst. frontiersin.org

For the analysis of 3-hydroxytetradecanoate in the context of polyhydroxyalkanoates (PHAs), dried cells containing the polymer are subjected to methanolysis. frontiersin.org The cells are mixed with chloroform (B151607) and acidified methanol and heated. frontiersin.org This process breaks down the PHA polymer into its constituent 3-hydroxyalkanoate methyl esters, which can then be extracted and analyzed by GC-MS. frontiersin.org

Synthetic Strategies for Research Applications of 3 Hydroxytetradecanoate

Enzymatic and Microbial Synthesis of Optically Active Forms

The production of enantiomerically pure forms of 3-hydroxytetradecanoate is of significant interest, as the stereochemistry at the C-3 position is critical for its biological function. Enzymatic and microbial methods offer a green and highly selective alternative to classical chemical synthesis.

A key strategy for producing optically active 3-hydroxytetradecanoate is the bioreduction of its precursor, 3-oxotetradecanoic acid or its esters. This transformation is often accomplished using whole-cell biocatalysts or isolated enzymes that can stereoselectively reduce the ketone group.

For instance, baker's yeast (Saccharomyces cerevisiae) has been used for the asymmetric reduction of various β-keto acids. researchgate.net However, for medium-chain substrates like 3-oxotetradecanoic acid, inhibition of the microbial fermentation can occur, limiting the efficiency of the reduction. researchgate.net Alternative microorganisms and enzymes have been explored to overcome these limitations. The use of specific reductases can lead to high enantiomeric excess (ee) for either the (R) or (S) enantiomer, depending on the enzyme selected. researchgate.netuniovi.es

A notable chemical approach that mirrors this bioreduction involves the enantioselective hydrogenation of methyl 3-oxotetradecanoate. beilstein-journals.org Using a chiral catalyst such as (R)-Ru(OAc)₂(BINAP), methyl (R)-3-hydroxytetradecanoate can be obtained in high yield (98%) and high enantiomeric purity. beilstein-journals.org The complementary (S)-enantiomer can be synthesized using the (S)-Ru(OAc)₂(BINAP) catalyst. beilstein-journals.org

Table 1: Comparison of Synthetic Methods for Methyl 3-hydroxytetradecanoate

| Method | Precursor | Catalyst/Organism | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Enantioselective Hydrogenation | Methyl 3-oxotetradecanoate | (R)-Ru(OAc)₂(BINAP) | Methyl (R)-3-hydroxytetradecanoate | 98% | High | beilstein-journals.org |

| Enantioselective Hydrogenation | Methyl 3-oxotetradecanoate | (S)-Ru(OAc)₂(BINAP) | Methyl (S)-3-hydroxytetradecanoate | High | High | beilstein-journals.org |

Advances in metabolic engineering have enabled the development of microbial "factories" for the targeted production of specific molecules, including optically active 3-hydroxytetradecanoate. By introducing and optimizing metabolic pathways in host organisms like Escherichia coli or Pseudomonas putida, it is possible to channel cellular resources towards the synthesis of the desired compound. nih.govmdpi.com

Pseudomonas putida GPo1, for example, naturally accumulates polyhydroxyalkanoates (PHAs), which are polyesters of (R)-3-hydroxycarboxylic acids. ethz.ch By providing conditions that promote the in vivo depolymerization of these intracellular PHA granules, the constituent (R)-3-hydroxycarboxylic acid monomers can be secreted and harvested. ethz.ch

Furthermore, engineered E. coli has been a workhorse for producing a variety of fatty acid-derived chemicals. frontiersin.org By heterologously expressing specific enzymes, such as thioesterases, acyl-CoA synthetases, and reductases, and by knocking out competing metabolic pathways, strains can be tailored for the high-yield production of 3-hydroxyalkanoic acids of defined chain lengths and stereochemistry. nih.gov For example, the expression of an enoyl-CoA hydratase (PhaJ) can lead to the formation of (R)-3-hydroxyacyl-CoAs, which can then be converted to (R)-3-hydroxytetradecanoate. nih.gov

Bioreduction of 3-Oxotetradecanoic Acid Esters

Chemical Synthesis of Derivatives for Biological Studies

Chemical synthesis provides the flexibility to create a wide array of 3-hydroxytetradecanoate derivatives that are not readily accessible through biological routes. These derivatives are invaluable tools for probing biological systems and developing new therapeutic agents.

Methyl 3-hydroxytetradecanoate is a key molecule in its own right, serving as a quorum-sensing signal molecule for the plant pathogen Ralstonia solanacearum. medchemexpress.commedchemexpress.com Its synthesis is therefore important for studying bacterial communication and developing strategies to disrupt it.

A straightforward chemical synthesis involves the reduction of methyl 3-oxotetradecanoate. frontiersin.org This precursor can be generated by the acylation of Meldrum's acid with lauroyl chloride, followed by methanolysis. beilstein-journals.org The subsequent reduction of the keto group can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield racemic methyl 3-hydroxytetradecanoate. frontiersin.org For enantioselective synthesis, as mentioned previously, chiral hydrogenation catalysts are employed. beilstein-journals.org These synthetic esters are crucial as analytical standards for chromatography and mass spectrometry, and for use in biological assays to study quorum sensing. researchgate.net

Table 2: Chemical Synthesis Steps for Methyl 3-hydroxytetradecanoate

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Lauroyl chloride, Meldrum's acid | Pyridine | Intermediate | beilstein-journals.org |

| 2 | Intermediate from Step 1 | Methanol (B129727) | Methyl 3-oxotetradecanoate | beilstein-journals.org |

| 3 | Methyl 3-oxotetradecanoate | Sodium borohydride (NaBH₄) | (rac)-Methyl 3-hydroxytetradecanoate | frontiersin.org |

(R)-3-Hydroxytetradecanoic acid is a fundamental structural component of Lipid A, the bioactive portion of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. nih.govrsc.org Synthetic Lipid A and its analogues are of immense interest as vaccine adjuvants, as they can stimulate the innate immune system via Toll-like receptor 4 (TLR4). nih.govnih.gov

The synthesis of these complex molecules is a significant undertaking in carbohydrate and lipid chemistry. A common strategy involves the preparation of a protected (R)-3-hydroxytetradecanoic acid building block. beilstein-journals.org This is often achieved by protecting the hydroxyl group, for example, as a benzyl (B1604629) or naphthylmethyl ether, before activating the carboxylic acid for coupling. beilstein-journals.org

This activated fatty acid is then coupled to a glycosamine-based backbone. The synthesis of Lipid A mimics often involves a multi-step process that includes:

Preparation of Glycosyl Donors and Acceptors: Monosaccharide units, appropriately protected to allow for selective reactions, are synthesized. nih.gov

Glycosylation: The glycosyl donor and acceptor are coupled to form the disaccharide backbone of Lipid A. nih.gov

Acylation: The (R)-3-hydroxytetradecanoyl chains (and other fatty acids) are attached to specific positions (amine and hydroxyl groups) of the disaccharide. beilstein-journals.org

Phosphorylation: Phosphate (B84403) groups are introduced at key positions, typically late in the synthesis. nih.gov

Deprotection: All protecting groups are removed to yield the final Lipid A analogue. nih.gov

By systematically varying the number and type of fatty acyl chains, including 3-hydroxytetradecanoate, researchers can create libraries of Lipid A mimics. nih.gov These mimics are then tested for their ability to act as immune adjuvants, with the goal of separating the desired immunostimulatory effects from the toxic effects associated with native LPS. nih.govsemanticscholar.org

Advanced Research Directions and Applications

Development of Therapeutic Modulators Targeting 3-Hydroxytetradecanoate-Related Pathways

The involvement of 3-hydroxytetradecanoate in critical bacterial processes and immune responses has made its related pathways attractive targets for therapeutic intervention.

Enzyme Inhibitors for Bacterial Virulence Attenuation

The biosynthesis and incorporation of 3-hydroxytetradecanoate are fundamental to the structural integrity of the outer membrane of Gram-negative bacteria, primarily as a component of lipopolysaccharide (LPS), also known as endotoxin. beilstein-journals.org The lipid A moiety of LPS, which contains (R)-3-hydroxymyristyl (a derivative of 3-hydroxytetradecanoate) residues, is a potent activator of the host's innate immune response. nih.gov Consequently, enzymes involved in the lipid A biosynthetic pathway are prime targets for the development of novel antibacterial agents that aim to attenuate virulence rather than directly kill the bacteria. This anti-virulence approach may reduce the selective pressure for drug resistance. nih.gov

Key enzymes in this pathway, such as LpxC, which catalyzes an early committed step in lipid A synthesis, have been a major focus of inhibitor design. Inhibition of such enzymes disrupts the formation of a stable outer membrane, rendering the bacteria more susceptible to host immune defenses and conventional antibiotics. nih.gov Research is ongoing to discover and optimize inhibitors that are potent, specific, and possess favorable pharmacological properties. The development of non-hydroxamate-based LpxC inhibitors, for instance, shows promise against multidrug-resistant Enterobacterales by disrupting the lipopolysaccharide synthesis pathway.

Immune Response Modulation via Synthetic Lipid A Derivatives

The profound ability of lipid A, and by extension its 3-hydroxytetradecanoate components, to stimulate the innate immune system through Toll-like receptor 4 (TLR4) has spurred the development of synthetic lipid A derivatives as immunomodulators. beilstein-journals.orgnih.gov These synthetic molecules can be designed to act as either agonists, to enhance the immune response for applications such as vaccine adjuvants, or as antagonists, to suppress excessive inflammation in conditions like sepsis.

By systematically modifying the structure of lipid A, including the acylation pattern and the length of the fatty acid chains like 3-hydroxytetradecanoate, researchers can fine-tune the resulting immune response. nih.govresearchgate.net For example, monophosphoryl lipid A (MPLA), a derivative of lipid A from Salmonella minnesota R595, has been developed as a safe and effective vaccine adjuvant. beilstein-journals.org Structural modifications, such as the removal of a phosphate (B84403) group and an acyl chain, result in a molecule that retains immunostimulatory properties but with significantly reduced toxicity. beilstein-journals.org Ongoing research focuses on creating a diverse library of synthetic lipid A derivatives to dissect the structure-activity relationships that govern TLR4 signaling, paving the way for tailored immunotherapies. nih.govunimib.it

Tailored Polyhydroxyalkanoates Production via Metabolic Engineering

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govmdpi.com 3-Hydroxytetradecanoate can be a monomeric constituent of these polymers, influencing their physical properties. cdnsciencepub.comresearchgate.net Metabolic engineering strategies are being employed to control the composition and properties of PHAs for various applications.

Controlled Synthesis of PHA with Specific Monomer Compositions

The monomer composition of PHAs dictates their material properties, ranging from stiff and brittle to flexible and elastomeric. nih.gov By manipulating the metabolic pathways of PHA-producing bacteria, it is possible to control the incorporation of specific monomers, including 3-hydroxytetradecanoate. mdpi.com For instance, engineered strains of Pseudomonas putida and Pseudomonas entomophila have been developed to produce PHAs with defined monomer compositions. mdpi.comresearchgate.net

Techniques such as gene knockout of enzymes involved in the β-oxidation pathway (e.g., fadB and fadA) can prevent the degradation of fatty acid substrates, leading to the accumulation of specific 3-hydroxyacyl-CoA precursors for PHA synthesis. mdpi.comtandfonline.com This allows for the production of PHA homopolymers or copolymers with a high content of a desired monomer, such as poly(3-hydroxytetradecanoate). mdpi.comresearchgate.net The ability to produce a wide range of mcl-PHA homopolymers, from poly(3-hydroxyheptanoate) to poly(3-hydroxytetradecanoate), has been demonstrated in engineered P. entomophila. researchgate.net

Interactive Table: Engineered Bacterial Strains for Controlled PHA Synthesis

| Bacterial Strain | Engineering Strategy | Resulting PHA Composition | Reference |

| Pseudomonas putida KT2442 | Knockout of fadB and fadA genes | Poly(3-hydroxytetradecanoate) (PHTD) | mdpi.com |

| Pseudomonas entomophila LAC23 | Deficient β-oxidation pathways | mcl-PHA homopolymers (C7-C14) | researchgate.net |

| Pseudomonas chlororaphis HT3Δ | Deletion of FadA, FadB, and PhzE genes | Enhanced mcl-PHA production with high 3-hydroxydodecanoate | tandfonline.com |

Exploitation of Waste Carbon Sources for Sustainable PHA Production

A significant area of research is focused on making PHA production more economically viable and sustainable by utilizing inexpensive and renewable waste carbon sources. mdpi.com Waste cooking oil, for example, has been successfully used as a substrate for PHA production by strains like Pseudomonas sp. strain DR2. digitellinc.comjmb.or.kr This not only reduces the cost of raw materials but also provides a solution for waste management.

The composition of the resulting PHA can be influenced by the fatty acid profile of the waste oil. jmb.or.kr For instance, Pseudomonas sp. strain DR2 produced PHA with a different monomer composition when grown on waste vegetable oil compared to corn oil, with the former containing 3-hydroxytetradecanoate as one of the monomers. jmb.or.kr Research is also exploring the use of lignocellulosic feedstocks and other industrial and agricultural wastes for PHA synthesis, further enhancing the sustainability of these bioplastics. cdnsciencepub.commdpi.comrsc.org

Mechanistic Elucidation of 3-Hydroxytetradecanoate in Host-Pathogen Interactions

Understanding the precise molecular mechanisms by which 3-hydroxytetradecanoate and its derivatives mediate interactions between pathogens and their hosts is a critical area of ongoing research. nih.govnih.gov This knowledge is fundamental for developing effective strategies to combat infectious diseases.